Amyloid beta-protein (25-35) amide
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Overview
Description
Amyloid beta-protein (25-35) amide, also known as Aβ25-35, is a fragment of the Alzheimer’s amyloid β-peptide . This peptide fragment is considered to be the functional domain of the amyloid Aβ peptide responsible for its neurotoxic properties . It has shown neurotoxic activities in cultured cells .
Synthesis Analysis
The synthesis of the Aβ1-42, which includes the Aβ25-35 fragment, is technically difficult due to its propensity to aggregate both on resin during solid phase peptide synthesis and in solution during characterization . The challenges associated with the preparation of Aβ1-42 and the solutions designed over time have been discussed in various publications .
Molecular Structure Analysis
The Aβ25-35 peptide energetically preferentially adopts the α-helical conformation at the C-terminal octapeptide segment . In the low-energy conformations of the Aβ25-35 peptide, the flexible structures in its N-terminal region were oriented differently with respect to the structures in the C-terminal part .
Chemical Reactions Analysis
The Aβ25-35 peptide has been shown to interact with the membrane and cause changes in its overall shape and thickness . This process is consistent with the action of separate peptides or small size peptide oligomers .
Physical And Chemical Properties Analysis
The Aβ25-35 peptide has been shown to trigger a reorganization of lipid membranes driven by temperature changes . These changes in the membrane self-organization happen during the thermodynamic phase transitions of lipids and only in the presence of the peptide .
Mechanism of Action
There are three canonical mechanisms of action proposed for the membrane disruption by the Aβ: interaction of fibrils with the membrane, pore formation, and membrane damage by monomeric Aβ or their small oligomers . The Aβ25-35 peptide has many characteristics of the full-sized Aβ1-40/42, including its amphiphilic nature and tendency to aggregation .
Safety and Hazards
Future Directions
The understanding of the damaging influence of the Aβ peptide has shifted recently from large fibrils observed in the inter-cellular environment to the small oligomers interacting with a cell membrane . This shift in understanding has led to the development of Aβ-targeting therapeutic strategies for the early treatment of Alzheimer’s disease .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYXSAAQWCBCIY-SLVFWPMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N14O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1059.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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